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Compound of Interest

Compound Name: 5-Chloro-6-phenylpyridin-2-amine

CAS No.: 106696-86-0

Cat. No.: B3064438

Get Quote

Technical Monograph: 5-Chloro-6-phenylpyridin-2-amine

SMILES:Nc1nc(c2ccccc2)c(Cl)cc1 CAS: 106696-86-0 Molecular Weight: 204.66 g/mol

Formula: C₁₁H₉ClN₂[1]

Executive Summary & Chemical Architecture
5-Chloro-6-phenylpyridin-2-amine is a privileged pharmacophore scaffold used extensively in

the synthesis of kinase inhibitors, GPCR ligands (specifically GPR54 antagonists), and anti-

infective agents.[1] Its utility stems from its "Tri-Zone" architecture, which allows medicinal

chemists to independently modulate solubility, metabolic stability, and target affinity.

The Tri-Zone Architecture
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Zone Functional Group Chemical Role
Pharmacological
Role

Zone 1 (Head)
2-Amino Group (-

NH2)

Nucleophile for

cyclization; H-bond

donor.[1]

Primary "Hinge

Binder" in kinase

pockets; H-bond

donor in GPCRs.[1]

Zone 2 (Core)
5-Chloro Substituent

(-Cl)

Electrophilic handle

(Suzuki/Buchwald);

Lipophilicity

modulator.[1]

Blocks metabolic

oxidation at C5; fills

hydrophobic sub-

pockets.

Zone 3 (Tail) 6-Phenyl Ring

Steric bulk;

Hydrophobic

interactions.[1]

Interactions with

"Gatekeeper"

residues; Pi-Pi

stacking interactions.

[1]

Synthesis Protocol: Regioselective Chlorination
Objective: Synthesize 5-chloro-6-phenylpyridin-2-amine from 6-phenylpyridin-2-amine with

>95% regioselectivity, avoiding the 3-chloro isomer.

Principle: The 2-amino group activates the pyridine ring towards electrophilic aromatic

substitution (EAS).[1] While both C3 (ortho) and C5 (para) are activated, the C5 position is

sterically favored and electronically preferred in polar aprotic solvents using N-

Chlorosuccinimide (NCS).

Materials
Precursor: 6-Phenylpyridin-2-amine (1.0 eq)[1]

Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)[1]

Solvent: Acetonitrile (ACN) or DMF (Dry)[1]

Catalyst: Ammonium Acetate (0.1 eq) - Optional, promotes proton transfer.[1]
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Step-by-Step Methodology
Solvation: Charge a round-bottom flask with 6-phenylpyridin-2-amine (10 mmol, 1.70 g) and

anhydrous Acetonitrile (50 mL). Stir until fully dissolved at Room Temperature (RT).

Reagent Addition: Add NCS (10.5 mmol, 1.40 g) portion-wise over 15 minutes. Critical: Rapid

addition causes localized high concentration, increasing the risk of 3,5-dichloro byproduct.[1]

Reaction: Heat the mixture to 50°C and monitor via TLC (Hexane:EtOAc 3:1). The reaction

typically completes in 2–4 hours.

Checkpoint: Product R_f will be slightly higher than the starting material due to increased

lipophilicity.

Quench & Workup:

Cool to RT.

Remove solvent under reduced pressure.

Redissolve residue in Ethyl Acetate (100 mL).

Wash with Water (2 x 50 mL) followed by Brine (1 x 50 mL) to remove succinimide

byproduct.

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from

Ethanol/Water (9:1) to yield off-white needles.[1]

Self-Validating QC Metrics
¹H NMR (DMSO-d₆): Look for the disappearance of the C5-H signal. The C3-H and C4-H

protons will appear as doublets (J ≈ 8 Hz).[1] If C3-H is missing (singlet remaining), you have

made the 3-chloro isomer (incorrect).[1]

Mass Spec: M+H peak at 205.0/207.0 (3:1 ratio for ³⁵Cl/³⁷Cl).

Reaction Logic & Pathway Visualization
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The following diagram illustrates the synthesis logic and the competing pathways that must be

controlled.
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Click to download full resolution via product page

Figure 1: Regioselective chlorination pathway showing the thermodynamic preference for the

5-position over the 3-position.[1]

Advanced Applications: Scaffold Diversification
Once synthesized, 5-chloro-6-phenylpyridin-2-amine serves as a "hub" for divergent

synthesis.[1]

A. Imidazo[1,2-a]pyridine Formation (Cyclization)
Reaction with

-haloketones yields 6-chloro-5-phenylimidazo[1,2-a]pyridines.[1] This fuses the "Head" (amine)
and "Core" (pyridine N) into a bicyclic system, highly prevalent in GABA-A receptor modulators.

B. Palladium-Catalyzed Cross-Coupling
While the 5-chloro position is electronically deactivated compared to a 2-chloro analog, it can

participate in Suzuki-Miyaura coupling using specialized ligands (e.g., XPhos or SPhos) to

introduce biaryl complexity at the C5 position.[1]

Structure-Activity Relationship (SAR) Map
The following diagram details how this specific SMILES string translates to biological activity in

a generic kinase binding pocket.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b3064438/docs?utm_src=pdf-body-img#5-chloro-6-phenylpyridin-2-amine-smiles-string
https://www.chemicalbook.com/ShowSupplierProductsDetail_614748_300.aspx
https://www.benchchem.com/product/b3064438/docs?utm_src=pdf-body#5-chloro-6-phenylpyridin-2-amine-smiles-string
https://www.chemicalbook.com/ShowSupplierProductsDetail_614748_300.aspx
https://www.chemicalbook.com/ShowSupplierProductsDetail_614748_300.aspx
https://www.chemicalbook.com/ShowSupplierProductsDetail_614748_300.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3064438?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


5-Chloro-6-phenylpyridin-2-amine
(Scaffold)

2-Amino Group
(H-Bond Donor)

5-Chloro Group
(Lipophilic/Metabolic)

6-Phenyl Ring
(Hydrophobic Bulk)

Kinase Hinge Region
(Glu/Met Backbone)

Bidentate H-Bonding

CYP450 Stability
(Blocks C5 Oxidation)

Steric/Electronic Shielding

Hydrophobic Pocket II
(Selectivity Filter)

Pi-Stacking / VdW Forces

Click to download full resolution via product page

Figure 2: Pharmacophore mapping of the molecule against standard protein binding motifs.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3064438/docs#5-chloro-6-phenylpyridin-2-amine-
smiles-string]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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